molecular formula C26H36F3N7O2 B12363687 Inlexisertib CAS No. 2543673-19-2

Inlexisertib

货号: B12363687
CAS 编号: 2543673-19-2
分子量: 535.6 g/mol
InChI 键: CNBTYICEJGEABG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inlexisertib is a small molecule drug developed by Deciphera Pharmaceuticals, Inc. It is a serine/threonine kinase inhibitor with antineoplastic potential, primarily targeting ULK1 and ULK2 kinases. These kinases are involved in autophagy, a cellular process that degrades and recycles cellular components. This compound is being investigated for its potential to treat various types of cancer, including gastrointestinal stromal tumors and advanced malignant solid neoplasms .

准备方法

The synthetic route for Inlexisertib involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core structure: This involves the synthesis of a phenylaminopyrimidine amide, which serves as the backbone of the molecule.

    Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This includes the addition of fluorine atoms and other substituents to the core structure.

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Inlexisertib undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially affecting its binding affinity to target kinases.

    Substitution: Various substitution reactions are used during the synthesis of this compound to introduce specific functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are intermediates that are further modified to produce the final compound .

科学研究应用

Inlexisertib has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of ULK1 and ULK2 kinases in autophagy and other cellular processes.

    Biology: Researchers use this compound to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets.

    Medicine: this compound is being evaluated in clinical trials for its efficacy in treating various types of cancer, including gastrointestinal stromal tumors and advanced malignant solid neoplasms.

作用机制

Inlexisertib exerts its effects by inhibiting the activity of ULK1 and ULK2 kinases. These kinases play a crucial role in the initiation of autophagy, a process that helps cells survive under stress conditions by degrading and recycling cellular components. By inhibiting ULK1 and ULK2, this compound disrupts autophagy, leading to the accumulation of damaged cellular components and ultimately inducing cell death. This mechanism is particularly effective in cancer cells, which rely on autophagy for survival and proliferation .

相似化合物的比较

Inlexisertib is unique among kinase inhibitors due to its dual inhibition of ULK1 and ULK2. Similar compounds include:

    DCC-3116: Another ULK inhibitor developed by Deciphera Pharmaceuticals, Inc., which shares a similar mechanism of action.

    Sotorasib: A KRAS G12C inhibitor used in the treatment of non-small cell lung cancer, which targets a different pathway but has similar antineoplastic potential.

    Adagrasib: Another KRAS G12C inhibitor with applications in cancer therapy.

This compound’s dual inhibition of ULK1 and ULK2 sets it apart from other kinase inhibitors, providing a unique approach to targeting autophagy in cancer cells .

属性

CAS 编号

2543673-19-2

分子式

C26H36F3N7O2

分子量

535.6 g/mol

IUPAC 名称

4-[3-[[2-[2-ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one

InChI

InChI=1S/C26H36F3N7O2/c1-3-19-17-20(35-12-10-34(2)11-13-35)5-6-22(19)32-25-31-18-21(26(27,28)29)24(33-25)30-8-4-9-36-14-16-38-15-7-23(36)37/h5-6,17-18H,3-4,7-16H2,1-2H3,(H2,30,31,32,33)

InChI 键

CNBTYICEJGEABG-UHFFFAOYSA-N

规范 SMILES

CCC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C(C(=N3)NCCCN4CCOCCC4=O)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。